2-Chloro-4-(ethoxymethyl)-6-methoxypyridine
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Overview
Description
2-Chloro-4-(ethoxymethyl)-6-methoxypyridine is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with chlorine, ethoxymethyl, and methoxy groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(ethoxymethyl)-6-methoxypyridine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative undergoes substitution with chloro, ethoxymethyl, and methoxy groups under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(ethoxymethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chlorine or other substituents.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(ethoxymethyl)-6-methoxypyridine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-(ethoxymethyl)-6-methoxypyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-4-(methylsulfonyl)-6-methoxypyridine: Similar structure but with a methylsulfonyl group instead of ethoxymethyl.
2-Chloro-4-(ethoxymethyl)-5-methoxypyridine: Similar structure but with a different position of the methoxy group.
Uniqueness: 2-Chloro-4-(ethoxymethyl)-6-methoxypyridine is unique due to its specific arrangement of substituents, which can influence its reactivity and applications. Its distinct chemical properties make it suitable for certain reactions and uses that other similar compounds may not be able to fulfill.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12ClNO2 |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-chloro-4-(ethoxymethyl)-6-methoxypyridine |
InChI |
InChI=1S/C9H12ClNO2/c1-3-13-6-7-4-8(10)11-9(5-7)12-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
FEKLVACAULMFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=NC(=C1)Cl)OC |
Origin of Product |
United States |
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